4-Hydroxy-2-methyl-5-propan-2-ylbenzoic acid
Overview
Description
4-Hydroxy-2-methyl-5-propan-2-ylbenzoic acid, also known by its IUPAC name 4-hydroxy-5-isopropyl-2-methylbenzoic acid, is an organic compound with the molecular formula C11H14O3. This compound is characterized by a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a benzene ring, along with methyl and isopropyl substituents. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .
Mechanism of Action
Target of Action
Benzylic compounds, which this compound is a part of, are known to undergo reactions at the benzylic position . These reactions can involve various targets, including free radicals, nucleophiles, and oxidizing agents .
Mode of Action
Benzylic compounds are known to undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the interaction of the compound with its targets, leading to changes in the compound’s structure .
Biochemical Pathways
Reactions at the benzylic position, such as those that this compound may undergo, can affect various biochemical pathways . These pathways and their downstream effects would depend on the specific targets and reactions involved .
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The reactions that this compound may undergo at the benzylic position could result in various molecular and cellular effects, depending on the specific targets and reactions involved .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence these aspects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methyl-5-propan-2-ylbenzoic acid typically involves the alkylation of a suitable precursor, such as 4-hydroxybenzoic acid, with isopropyl bromide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methyl-5-propan-2-ylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-methyl-5-propan-2-ylbenzaldehyde or 4-hydroxy-2-methyl-5-propan-2-ylbenzoquinone.
Reduction: Formation of 4-hydroxy-2-methyl-5-propan-2-ylbenzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
4-Hydroxy-2-methyl-5-propan-2-ylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Lacks the methyl and isopropyl substituents, making it less hydrophobic.
2-Hydroxy-5-methylbenzoic acid: Similar structure but with different substituent positions.
4-Hydroxy-3-methylbenzoic acid: Another isomer with different substituent positions.
Uniqueness
4-Hydroxy-2-methyl-5-propan-2-ylbenzoic acid is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. The presence of both methyl and isopropyl groups enhances its hydrophobicity and influences its reactivity compared to similar compounds .
Properties
IUPAC Name |
4-hydroxy-2-methyl-5-propan-2-ylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-6(2)8-5-9(11(13)14)7(3)4-10(8)12/h4-6,12H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGYCAHIHBHTNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)C(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207110 | |
Record name | Benzoic acid, 4-hydroxy-2-methyl-5-(1-methylethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
584-44-1 | |
Record name | p-Cymene-2-carboxylic acid, 5-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-hydroxy-2-methyl-5-(1-methylethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.